8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine
Description
Structural Nomenclature and IUPAC Designation
8-Bromo-6-(4-trifluoromethylphenyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This compound features a bicyclic core structure consisting of a fused imidazole and pyridine ring system, creating the imidazo[1,2-a]pyridine scaffold. The molecule contains two key substituents: a bromine atom at position 8 of the pyridine ring and a 4-(trifluoromethyl)phenyl group attached at position 6.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-bromo-6-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine. This designation follows the standard IUPAC nomenclature rules for heterocyclic compounds, indicating the parent structure (imidazo[1,2-a]pyridine) and specifying the position and nature of the substituents (8-bromo and 6-(4-(trifluoromethyl)phenyl)).
The structural features of this compound include a planar aromatic system with nitrogen atoms at specific positions that contribute to its chemical properties and potential functionality in various applications.
CAS Registry Number and Synonyms
The Chemical Abstracts Service Registry Number assigned to 8-Bromo-6-(4-trifluoromethylphenyl)imidazo[1,2-a]pyridine is 911113-31-0. This unique identifier is essential for unambiguous identification of the compound in chemical databases, scientific literature, and regulatory documentation.
The compound is also referenced by its Molecular Design Limited (MDL) number: MFCD31579495. This secondary identifier provides an alternative reference point for the compound in specialized chemical databases.
While limited synonyms appear in the scientific literature for this relatively specialized compound, it may occasionally be referred to with minor variations in nomenclature format, such as:
- 8-Bromo-6-(4-trifluoromethylphenyl)imidazo[1,2-a]pyridine
- 8-Bromo-6-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
The compound is structurally related to other substituted imidazo[1,2-a]pyridine derivatives, but has its own distinct identity based on the specific substitution pattern.
Physicochemical Properties (Molecular Weight, SMILES, InChI)
The physicochemical properties of 8-Bromo-6-(4-trifluoromethylphenyl)imidazo[1,2-a]pyridine are summarized in Table 1 below.
Table 1: Key Physicochemical Properties of 8-Bromo-6-(4-trifluoromethylphenyl)imidazo[1,2-a]pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈BrF₃N₂ |
| Molecular Weight | 341.13 g/mol |
| SMILES Notation | FC(C1=CC=C(C2=CN3C(C(Br)=C2)=NC=C3)C=C1)(F)F |
The molecular formula indicates that the compound contains 14 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 nitrogen atoms, arranged in the specific structural configuration described by its name.
The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear textual representation of the compound's chemical structure. This standardized notation allows for computational analysis and structure searching in chemical databases. The specific SMILES code for this compound (FC(C1=CC=C(C2=CN3C(C(Br)=C2)=NC=C3)C=C1)(F)F) encodes the precise arrangement of atoms and bonds, including the position of the bromine atom at the 8-position and the trifluoromethylphenyl group at the 6-position of the imidazo[1,2-a]pyridine core.
The compound shares structural similarities with other substituted imidazo[1,2-a]pyridine derivatives documented in the scientific literature, such as 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 150780-40-8) and 2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 944580-92-1). However, 8-Bromo-6-(4-trifluoromethylphenyl)imidazo[1,2-a]pyridine is distinguished by its specific substitution pattern that gives it unique chemical and physical properties.
Properties
IUPAC Name |
8-bromo-6-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N2/c15-12-7-10(8-20-6-5-19-13(12)20)9-1-3-11(4-2-9)14(16,17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOLBWSNAQNOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=C3C(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[1,2-a]pyridine Synthesis via Condensation of 2-Aminopyridine and 2-Bromoacetophenone Derivatives
A widely adopted and efficient approach to synthesize imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with 2-bromoacetophenone derivatives under mild conditions. This method is applicable to a variety of substituted acetophenones, including those bearing electron-withdrawing groups such as trifluoromethyl.
- Reaction Conditions: Typically conducted in polyethylene glycol-400 (PEG-400), a non-toxic, environmentally benign solvent.
- Catalysis and Activation: Ultrasonic irradiation (ultrasound-assisted synthesis) significantly accelerates the reaction, reducing the time to 15–30 minutes.
- Base Usage: Potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) is commonly used to facilitate the condensation.
- Yields: Good to excellent yields (generally 60–95%) are reported depending on the substituents on the acetophenone.
Representative Reaction Scheme:
$$
\text{2-Aminopyridine} + \text{2-Bromo-(4-trifluoromethyl)acetophenone} \xrightarrow[\text{K}2\text{CO}3]{\text{PEG-400, Ultrasound}} \text{6-(4-trifluoromethyl-phenyl)imidazo[1,2-a]pyridine}
$$
This step forms the imidazo[1,2-a]pyridine core with the 4-trifluoromethylphenyl substituent at position 6.
Incorporation of 4-Trifluoromethyl-Phenyl Group at Position 6
The 6-position aryl substituent is introduced during the initial condensation step by employing the corresponding 2-bromoacetophenone derivative bearing the 4-trifluoromethyl substituent. This avoids the need for post-synthetic arylation.
Alternatively, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination can be used to install aryl groups on pre-formed imidazo[1,2-a]pyridines, but these are less common for this specific compound due to the efficiency of the direct condensation method.
Summary Table of Preparation Conditions and Yields
| Step | Reagents & Conditions | Solvent | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation of 2-aminopyridine with 2-bromo-(4-trifluoromethyl)acetophenone | 2-Aminopyridine (0.5 mmol), 2-bromoacetophenone derivative (0.5 mmol), K2CO3 (0.75 mmol), PEG-400, Ultrasound (20 kHz, 60% amplitude) | PEG-400 | 15–30 min | 70–90 | Ultrasound accelerates reaction, mild conditions |
| Bromination at position 8 | NBS (1.2 eq), CH3CN, 30 °C | Acetonitrile | 4–5 hours | 75–85 | Selective bromination at position 8 |
Detailed Research Findings
Vieira et al. (2019) demonstrated ultrasound-assisted synthesis of imidazo[1,2-a]pyridines using 2-bromoacetophenone derivatives in PEG-400, achieving rapid reaction times and excellent yields with mild, environmentally friendly conditions. This method tolerates various substituents, including trifluoromethyl groups, making it suitable for synthesizing 6-(4-trifluoromethyl-phenyl)imidazo[1,2-a]pyridine derivatives.
Bromination using NBS in acetonitrile at 30 °C for 5 hours has been reported as an effective method to selectively introduce bromine at the 8-position of imidazo[1,2-a]pyridines. The procedure involves straightforward work-up and purification, yielding high-purity 8-bromo derivatives.
Cross-coupling methods and other functionalization approaches are available but are less preferred for this compound due to the efficiency of the direct condensation and bromination sequence.
Mechanistic Insights
The ultrasound-assisted condensation likely proceeds via nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbonyl carbon of the 2-bromoacetophenone derivative, followed by intramolecular cyclization and elimination of HBr to form the imidazo[1,2-a]pyridine ring. Ultrasound energy enhances molecular collisions and mass transfer, accelerating the reaction.
The bromination step involves electrophilic aromatic substitution where the bromonium ion generated from NBS attacks the electron-rich 8-position of the imidazo[1,2-a]pyridine ring.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The bromine atom and the imidazo[1,2-a]pyridine core also contribute to its overall activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
2-Bromo-6-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 1135282-92-6)
- Molecular Formula : C₈H₄BrF₃N₂ (MW: 265.03 g/mol) .
- Key Differences : Lacks the 4-trifluoromethylphenyl substituent at position 4. Instead, a trifluoromethyl group is directly attached to the imidazo ring at position 5. The bromine at position 2 alters reactivity compared to the target compound’s 8-bromo substitution.
8-Bromo-6-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 1277178-00-3)
- Molecular Formula : C₈H₄BrF₃N₂ (MW: 265.03 g/mol) .
- Key Differences : Shares the bromine at position 8 but replaces the 4-trifluoromethylphenyl group with a trifluoromethyl group directly at position 6.
- Implications : The smaller substituent may enhance metabolic stability but reduce binding affinity in targets requiring aromatic interactions .
2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS: 34658-66-7)
- Molecular Formula : C₁₃H₁₀BrN₂ (MW: 273.14 g/mol) .
- Key Differences : Features a bromophenyl group at position 2 but lacks the trifluoromethyl group.
- Implications : The electron-rich bromophenyl group may enhance fluorescence properties but reduce electrophilicity compared to trifluoromethyl-substituted analogues .
Anticholinesterase Activity
- Compound 2h (imidazo[1,2-a]pyridine with biphenyl side chain): Exhibits AChE inhibition (IC₅₀ = 79 µM) .
- Target Compound : The 4-trifluoromethylphenyl group may enhance binding to hydrophobic pockets in AChE, but activity data are unavailable.
- Comparison : Bulky substituents (e.g., biphenyl vs. trifluoromethylphenyl) influence enzyme inhibition potency and selectivity .
MCH1R Antagonism
Biological Activity
8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both a bromine atom and a trifluoromethyl group, which contribute to its electronic properties and biological interactions. The molecular formula is with a molecular weight of 265.04 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the bromine atom plays a role in facilitating interactions with macromolecules. This dual functionality makes it a candidate for further investigation in drug design.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For example:
- In vitro Studies : The compound showed potent inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 μM, indicating strong potential for selective cytotoxicity against cancer cells compared to non-cancerous cells like MCF10A .
- In vivo Studies : In animal models, the compound demonstrated efficacy in reducing tumor metastasis and improving survival rates in mice inoculated with cancer cells .
Antiviral Activity
Recent studies have also highlighted the antiviral potential of this compound:
- Influenza Virus : It exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of the influenza virus, showing no inhibition of the hERG channel, which suggests a favorable safety profile .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-(4-Trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine | Lacks bromine | Reduced reactivity |
| 8-Bromo-6-phenyl-imidazo[1,2-a]pyridine | Lacks trifluoromethyl group | Altered electronic properties |
| 8-Bromo-6-(4-methyl-phenyl)-imidazo[1,2-a]pyridine | Contains methyl instead | Different chemical properties |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Safety Profile : In acute toxicity studies conducted on Kunming mice, no adverse effects were observed at doses up to 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .
- Pharmacokinetics : The compound demonstrated sufficient oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), making it a viable candidate for further pharmacological development .
- Structure-Activity Relationship (SAR) : Ongoing research into SAR has been instrumental in optimizing the compound's efficacy against specific targets while minimizing off-target effects. This includes modifications that enhance selectivity for cancerous tissues over normal tissues .
Q & A
Q. What synthetic methodologies are commonly employed for 8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes, including halogenation and cross-coupling reactions. Key steps include:
- Halogenation : Introducing bromine at the 8-position via electrophilic substitution, often using NBS (N-bromosuccinimide) under controlled temperatures (60–80°C) .
- Suzuki-Miyaura Coupling : Attaching the 4-trifluoromethylphenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in toluene/ethanol mixtures (reflux, 12–24 hours) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .
Optimization : Varying solvent polarity, catalyst loading (1–5 mol%), and reaction time improves yields (typically 50–70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data signatures are observed?
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets or triplets (δ 7.5–8.5 ppm). The trifluoromethyl group causes splitting due to coupling with adjacent protons .
- ¹³C NMR : The CF₃ group resonates at ~120 ppm (quartet, J = 280 Hz) .
- FT-IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm substituents .
- LC-MS : Molecular ion peaks [M+H]⁺ at m/z 357–359 (isotopic pattern for bromine) .
Q. What are the stability considerations and recommended storage protocols for this compound?
- Stability : Sensitive to light and moisture; degrades under prolonged exposure to UV or high humidity .
- Storage : In amber vials at –20°C under inert gas (argon/nitrogen). Purity assessed via HPLC (C18 column, acetonitrile/water mobile phase) before use .
Advanced Research Questions
Q. How does the bromine substituent at the 8-position influence reactivity compared to chloro or iodo analogs?
- Electronic Effects : Bromine’s moderate electronegativity enhances electrophilic substitution reactivity compared to chlorine, while iodine’s bulkiness limits regioselectivity .
- Biological Impact : Brominated analogs show higher binding affinity to kinase targets (e.g., IC₅₀ = 0.8 μM vs. 2.3 μM for chloro analogs) due to improved hydrophobic interactions .
- Synthetic Flexibility : Bromine facilitates further functionalization (e.g., Suzuki coupling) more efficiently than chloro analogs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to reduce discrepancies .
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation, which may explain inconsistent in vivo/in vitro results .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., EGFR or CDK inhibitors) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes with proteins (e.g., EGFR kinase domain). The trifluoromethyl group often occupies hydrophobic pockets .
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., C8 bromine as a nucleophilic hotspot) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding .
Q. How does the trifluoromethyl group enhance pharmacological properties compared to non-fluorinated analogs?
- Lipophilicity : The CF₃ group increases logP by ~1.5 units, improving membrane permeability .
- Metabolic Resistance : Fluorine reduces oxidative metabolism, extending half-life (t₁/₂ = 6.2 hours vs. 2.1 hours for methyl analogs) .
- Target Engagement : Trifluoromethyl enhances π-stacking with aromatic residues in active sites (e.g., Tyr868 in EGFR) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Intermediates : Use asymmetric catalysis (e.g., BINAP-Pd complexes) to control stereochemistry during cross-coupling .
- Byproduct Formation : Monitor Ullmann or Glaser coupling side reactions via TLC and optimize catalyst loading (<2 mol%) .
- Crystallization : Chiral resolving agents (e.g., tartaric acid) achieve >99% ee in recrystallized products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
